molecular formula C16H17N5O2 B10991190 N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10991190
M. Wt: 311.34 g/mol
InChI Key: LWHHPUSEMVENRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxypyridine moiety and a triazolopyridine ring, connected by a butanamide linker, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Methoxypyridine Intermediate: Starting with 3-hydroxypyridine, a methoxylation reaction is performed using methyl iodide and a base such as potassium carbonate to yield 6-methoxypyridine.

    Synthesis of the Triazolopyridine Ring: The triazolopyridine ring is synthesized via a cyclization reaction involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.

    Coupling Reaction: The final step involves coupling the methoxypyridine intermediate with the triazolopyridine ring through a butanamide linker. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: 6-hydroxypyridin-3-yl derivative.

    Reduction: N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The methoxypyridine and triazolopyridine moieties may bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-4-(pyridin-3-yl)butanamide: Lacks the triazolopyridine ring, which may result in different biological activity.

    N-(6-hydroxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

    N-(6-methoxypyridin-3-yl)-4-(1,2,3-triazol-4-yl)butanamide: Features a different triazole ring, which may affect its chemical and biological properties.

Uniqueness

N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the presence of both methoxypyridine and triazolopyridine moieties, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H17N5O2/c1-23-16-9-8-12(11-17-16)18-15(22)7-4-6-14-20-19-13-5-2-3-10-21(13)14/h2-3,5,8-11H,4,6-7H2,1H3,(H,18,22)

InChI Key

LWHHPUSEMVENRP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.